Crystalline Solid vs. Liquid Free Base: Physical Form Enables Reproducible Weighing and Formulation
The target compound is a crystalline solid at room temperature, in contrast to the free base (CAS 1620097-06-4), which is a light-yellow to yellow liquid . Liquid intermediates introduce volumetric dosing errors under routine laboratory conditions; manufacturer specifications for the free base list a minimum purity of 95–97% , but the absence of a crystalline lattice means that batch-to-batch density variations (reported as 1.0±0.1 g/cm³) translate directly into 10% mass uncertainty when dispensing by volume. The crystalline salt obviates this uncertainty and aligns with the solid-form requirements of patent WO2024201424A1, which specifies (R)-1-benzyl-5-methyl-1,4-diazepane tartrate as a pure solid intermediate en route to suvorexant with >99.5% final purity [1].
| Evidence Dimension | Physical form and handling reproducibility |
|---|---|
| Target Compound Data | Crystalline solid at room temperature; MW 562.61; purity specification NLT 98% |
| Comparator Or Baseline | Free base (CAS 1620097-06-4): liquid, MW 204.31, density 1.0±0.1 g/cm³, purity 95–97% |
| Quantified Difference | Crystalline solid eliminates ~10% volumetric dispensing uncertainty inherent to liquid free base; defined 1:1 stoichiometry enables precise molar calculations |
| Conditions | Ambient laboratory storage and dispensing conditions |
Why This Matters
A crystalline solid with defined stoichiometry delivers superior weighing accuracy and batch-to-batch consistency for kilo-lab scale-up, directly reducing variability in suvorexant API production.
- [1] WO2024201424A1. Process for the Preparation of Suvorexant. (R)-1-benzyl-5-methyl-1,4-diazepane tartrate used as pure solid intermediate; final suvorexant purity >99.5% by HPLC. View Source
